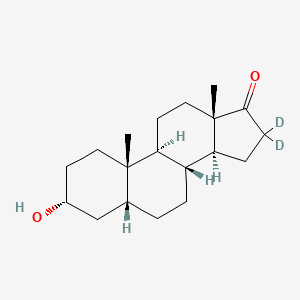
Etiocholanolone-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etiocholanolone-d2, also known as 5β-Androsterone-d2, is a deuterium-labeled derivative of etiocholanolone. Etiocholanolone is an endogenous 17-ketosteroid produced from the metabolism of testosterone. It is known for its anticonvulsant activity and acts as a less potent neurosteroid positive allosteric modulator of the gamma-aminobutyric acid A receptor compared to its enantiomer form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Etiocholanolone-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the etiocholanolone molecule. This process involves the selective replacement of hydrogen atoms with deuterium atoms. The synthesis typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated starting materials and reagents. The process is optimized to achieve high yields and purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reproducibility of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Etiocholanolone-d2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Etiocholanolone-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving steroid metabolism and pharmacokinetics.
Biology: Employed in research on the role of neurosteroids in the central nervous system.
Medicine: Investigated for its potential anticonvulsant effects and its role in modulating gamma-aminobutyric acid A receptor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Etiocholanolone-d2 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor. This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to anticonvulsant activity. The compound interacts with specific sites on the receptor, influencing its conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
Androsterone: Another metabolite of testosterone with similar neurosteroid activity.
Epiandrosterone: An isomer of androsterone with distinct biological effects.
Epietiocholanolone: A stereoisomer of etiocholanolone with different pharmacological properties
Uniqueness
Etiocholanolone-d2 is unique due to the incorporation of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on steroid metabolism and function .
Propiedades
Fórmula molecular |
C19H30O2 |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(3R,5R,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i6D2 |
Clave InChI |
QGXBDMJGAMFCBF-KTZVCPHJSA-N |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



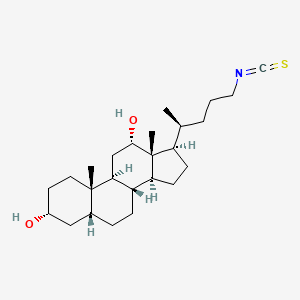
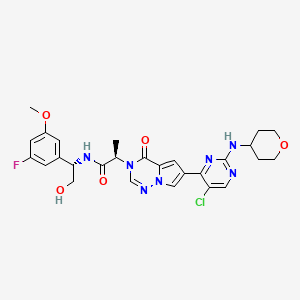
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
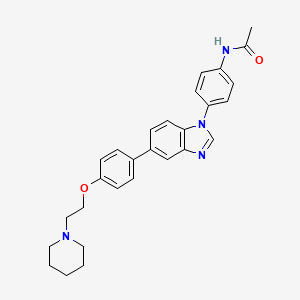
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
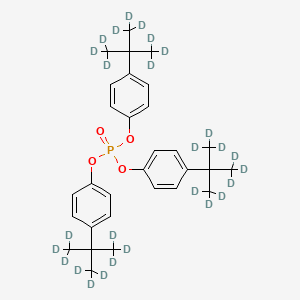



![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)



